molecular formula C12H14N2O3 B8387068 3-acetyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

3-acetyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B8387068
M. Wt: 234.25 g/mol
InChI Key: KFFQRIZBYSBIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989444B2

Procedure details

1-(1,2,4,5-Tetrahydrobenzo[d]azepin-3-yl)ethanone (3.8 g) was dissolved in a 2:1 mixture of acetic acid and 96% sulphuric acid (15 ml), then the mixture was cooled to 0° C. and a 3:2 mixture of 65% nitric acid and 96% sulphuric acid (2.5 ml) was added dropwise, while the temperature was maintained below 5° C. The mixture was stirred for additional 30 min, then poured into crushed ice (300 g) and extracted with ethyl acetate. The organic phase was washed with 5% aqueous NaHCO3, dried over Na2SO4 and concentrated to afford a crude material (4.3 g). Filtration through a silica gel pad (DCM/MeOH, 98/2) yielded the title compound as a yellow solid (4.0 g, 85% yield).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[CH2:5][CH2:4][N:3]([C:12](=[O:14])[CH3:13])[CH2:2]1.[N+:15]([O-])([OH:17])=[O:16]>C(O)(=O)C.S(=O)(=O)(O)O>[N+:15]([C:10]1[CH:9]=[CH:8][C:7]2[CH2:1][CH2:2][N:3]([C:12](=[O:14])[CH3:13])[CH2:4][CH2:5][C:6]=2[CH:11]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C1CN(CCC2=C1C=CC=C2)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
2.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, while the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained below 5° C
ADDITION
Type
ADDITION
Details
poured
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with 5% aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a crude material (4.3 g)
FILTRATION
Type
FILTRATION
Details
Filtration through a silica gel pad (DCM/MeOH, 98/2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(CCN(CC2)C(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.